molecular formula C8H7ClN2O2S B182223 2-Methyl-1H-benzimidazole-6-sulfonyl chloride CAS No. 181473-23-4

2-Methyl-1H-benzimidazole-6-sulfonyl chloride

Cat. No.: B182223
CAS No.: 181473-23-4
M. Wt: 230.67 g/mol
InChI Key: OKYFXCWQGPKWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a high-purity chemical building block primarily employed in medicinal chemistry and drug discovery research. Its principal value lies in its role as a versatile sulfonylation reagent, specifically designed to introduce the 2-methylbenzimidazole-sulfonamide motif into target molecules. This compound is structurally related to benzimidazole-based pharmacophores, which are known to exhibit a wide range of biological activities. Researchers utilize this sulfonyl chloride to synthesize sulfonamide derivatives for screening as potential therapeutic agents. The benzimidazole core is a privileged scaffold in drug design, frequently found in molecules with anthelmintic , antimicrobial , and anticancer properties. The mechanism of action for the resulting sulfonamide compounds is typically target-specific, but may involve enzyme inhibition, such as targeting carbonic anhydrases, for which benzenesulfonamide derivatives are well-known inhibitors according to research . The 6-sulfonyl chloride group on the aromatic system is highly reactive towards nucleophiles like amines, enabling the efficient formation of sulfonamide bonds under standard coupling conditions. This makes it an essential intermediate for constructing compound libraries and for the structure-activity relationship (SAR) optimization of lead compounds in various drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-3H-benzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYFXCWQGPKWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589592
Record name 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181473-23-4
Record name 2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride typically involves the sulfonation of 2-Methyl-1H-benzimidazole. One common method is to react 2-Methyl-1H-benzimidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

2-Methyl-1H-benzimidazole+Chlorosulfonic acid2-Methyl-1H-benzimidazole-6-sulfonyl chloride+HCl\text{2-Methyl-1H-benzimidazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-Methyl-1H-benzimidazole+Chlorosulfonic acid→2-Methyl-1H-benzimidazole-6-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Oxidized or reduced benzimidazole derivatives: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

Pharmacological Applications

The compound's derivatives have been extensively studied for their pharmacological activities, particularly in the development of analgesics and anti-inflammatory agents. Recent literature highlights several studies showcasing the bioactivity of benzimidazole derivatives, including those derived from 2-methyl-1H-benzimidazole-6-sulfonyl chloride:

  • Analgesic Activity : A series of benzimidazole derivatives demonstrated significant analgesic effects. For instance, compounds synthesized from this scaffold exhibited reduced pain responses in animal models when compared to standard analgesics like aspirin .
  • Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Specific compounds showed up to 97.6% reduction in edema compared to standard drugs such as rofecoxib .
  • Antimicrobial Properties : The antimicrobial efficacy of derivatives against various bacterial strains has been documented, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Studies have reported that derivatives of this compound possess anticancer properties, particularly against human colorectal carcinoma cell lines. Some compounds demonstrated IC50 values lower than that of established chemotherapeutics like 5-fluorouracil .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various benzimidazole derivatives synthesized from this compound on HCT116 colorectal cancer cells. The most potent compounds exhibited IC50 values of 4.53 µM and 5.85 µM, outperforming the standard drug, indicating a promising avenue for cancer therapy development .

Case Study 2: Anti-inflammatory Screening

In another study focusing on anti-inflammatory properties, several derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain compounds had an IC50 range between 8–13.7 µM for COX-2 inhibition, highlighting their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/Cell LineIC50/Effectiveness
Compound N9AnticancerHCT1164.53 µM
Compound N18AnticancerHCT1165.85 µM
Compound XAnti-inflammatoryCOX-28–13.7 µM
Compound YAnalgesicPain model (animal study)Significant reduction

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various bioactive compounds, where the sulfonamide linkage plays a crucial role in the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, molecular weights (MW), and functional properties of 2-methyl-1H-benzimidazole-6-sulfonyl chloride and analogous compounds:

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications
This compound Methyl (C2), -SO₂Cl (C6) C₈H₇ClN₂O₂S ~242.7* Reactive intermediate; sulfonylation agent
2-(2-Chlorophenyl)-6-methyl-1H-benzimidazole 2-Chlorophenyl (C2), methyl (C6) C₁₃H₁₀ClN₂ 230.45 Antimicrobial activity; structural analog
2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole -SO₂(2,4-dimethylphenyl) (C1), n-butyl (C2), Cl (C6) C₂₀H₂₃ClN₂O₂S 394.5 Antiviral/anticancer potential; regioselective synthesis challenges
1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole Methylsulfanyl (C2), nitro (C6) C₉H₉N₃O₂S 229.07 Antioxidant/antileukemic activity; nitro group enhances electron deficiency
2-Phenylbenzimidazole-5-sulfonic acid Phenyl (C2), -SO₃H (C5) C₁₃H₁₀N₂O₃S 274.3 UV-filter (Ensulizole); less reactive than sulfonyl chloride

*Estimated based on analogous compounds.

Physicochemical Properties

  • Solubility : Sulfonyl chlorides are generally less water-soluble than sulfonic acids due to reduced polarity. However, the methyl group in the target compound may improve lipid solubility compared to bulkier substituents (e.g., 2-n-butyl derivatives).
  • Stability : Sulfonyl chlorides are prone to hydrolysis, requiring anhydrous storage conditions. In contrast, sulfonic acids (e.g., Ensulizole) are more stable but less reactive .

Biological Activity

2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including both methyl and sulfonyl chloride groups. These characteristics impart distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-Methyl-1H-benzimidazole with chlorosulfonic acid. This process is usually conducted under controlled conditions to maximize yield and minimize decomposition:

2 Methyl 1H benzimidazole+Chlorosulfonic acid2 Methyl 1H benzimidazole 6 sulfonyl chloride+HCl\text{2 Methyl 1H benzimidazole}+\text{Chlorosulfonic acid}\rightarrow \text{2 Methyl 1H benzimidazole 6 sulfonyl chloride}+\text{HCl}
PropertyValue
Molecular FormulaC₉H₈ClN₃O₂S
Molecular Weight233.69 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form sulfonamide bonds through nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, resulting in the formation of sulfonamide derivatives that exhibit various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that synthesized benzimidazole derivatives displayed potent activity against a range of bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity . The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis.

Carbonic Anhydrase Inhibition

Another area of research focuses on the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes. Novel benzimidazole derivatives have been synthesized that demonstrate selective inhibition against specific CA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Case Studies

  • Antimicrobial Study : A series of 2-substituted benzimidazoles were evaluated for their antimicrobial efficacy against several pathogens. The results indicated that modifications at the 6-position significantly enhanced activity against resistant strains .
  • Cytotoxicity Assessment : A study assessing the cytotoxic effects on cancer cell lines revealed that compounds derived from this compound exhibited IC50 values ranging from 15.1 µM to 20.7 µM against HeLa and MCF-7 cells, indicating promising anticancer activity .
  • Enzyme Inhibition : Research into enzyme inhibitors highlighted that certain derivatives effectively inhibited carbonic anhydrases with IC50 values in low micromolar ranges, showcasing their potential as therapeutic agents in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 2-Methyl-1H-benzimidazole-6-sulfonyl chloride with high purity?

  • Methodological Answer : Solvent-free reductive amination is a preferred method to minimize side reactions. For example, refluxing in absolute alcohol under controlled conditions (4 hours at 80–90°C) with hydrazine hydrate yields intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide, as validated by TLC monitoring (chloroform:methanol, 7:3 ratio) . Purification via ice-water precipitation ensures removal of unreacted reagents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the sulfonyl chloride group in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond angles (e.g., C–S–N linkages at ~105.5–108.2°) and torsional parameters (e.g., 180.0° rotation in C4–C3A–C7A–N1) . Complement with 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm proton environments (e.g., methyl and sulfonyl groups) and FT-IR for S=O stretching vibrations (~1350 cm1^{-1}) .

Q. What purification strategies are recommended post-synthesis to isolate this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates sulfonamide byproducts. Recrystallization in ethanol/water mixtures improves purity, as demonstrated in analogous benzimidazole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations analyze electrophilic centers (e.g., sulfonyl chloride's S=O polarization) and frontier molecular orbitals. Compare activation energies for substitutions with amines or thiols to prioritize synthetic routes . Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results during structural validation?

  • Methodological Answer : Cross-validate XRD-derived bond lengths (e.g., C–S at 1.76 Å) with 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to confirm nitrogen hybridization. For torsional discrepancies (e.g., planar vs. non-planar benzimidazole rings), use variable-temperature XRD to assess thermal motion effects .

Q. How does pH influence the hydrolytic stability of this compound, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies (pH 1–13, 25–60°C) with LC-MS monitoring. Under acidic conditions, hydrolysis yields sulfonic acid derivatives, while alkaline conditions promote ring-opening. Quantify degradation kinetics using Arrhenius plots .

Q. What role does this compound play in designing kinase inhibitors, and how can bioactivity be validated experimentally?

  • Methodological Answer : The sulfonyl chloride group acts as an electrophilic "warhead" for covalent binding to kinase active sites (e.g., ATP-binding pockets). Use in vitro enzyme inhibition assays (IC50_{50} determination) and X-ray co-crystallography to confirm target engagement, as seen in benzimidazole-based inhibitors .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize the synthesis yield while minimizing byproducts?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables: temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometry. Response surface methodology identifies optimal conditions, reducing trials by 40–60% compared to one-factor-at-a-time approaches .

Q. What analytical workflows are recommended for identifying trace impurities in this compound batches?

  • Methodological Answer : Combine HPLC-DAD/ELSD for non-chromophoric impurities and high-resolution MS/MS for structural elucidation. Quantify residual solvents (e.g., DCM) via headspace GC-MS, adhering to ICH Q3C guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.